2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety at position 2 of the pyrazolo[1,5-a]pyrazine core and an N-(2,5-difluorophenyl)acetamide side chain. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity through hydrophobic interactions . The 2,5-difluorophenyl substituent likely improves bioavailability and target selectivity, as fluorination often reduces off-target effects and increases membrane permeability .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O4/c22-13-2-3-14(23)16(8-13)24-20(28)10-26-5-6-27-17(21(26)29)9-15(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYMDLDUVDACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of cyclization and condensation reactions to form the pyrazolo[1,5-a]pyrazine core. The final step involves the acylation of the pyrazolo[1,5-a]pyrazine intermediate with 2,5-difluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the aryl/heteroaryl substituents on the pyrazolo[1,5-a]pyrazine core and the acetamide side chain. Key comparisons are summarized below:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The 2,5-difluorophenyl group in the target compound may offer a balance between lipophilicity and polarity compared to analogs with bulkier substituents (e.g., CF₃ in ). Fluorine’s electronegativity could enhance hydrogen bonding and reduce metabolic degradation .
- Methoxy groups (e.g., in ) increase solubility but may reduce membrane permeability, whereas halogenated substituents (Cl, F, CF₃) enhance lipophilicity and target affinity .
Structural Diversity in Biological Activity :
- Analogs with chlorinated or trifluoromethylphenyl groups (e.g., ) are often associated with kinase or enzyme inhibition, as seen in pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83 in ).
- Benzodioxole/dioxane moieties () are linked to anti-inflammatory and antimicrobial activities, as observed in benzothiazole derivatives .
Synthetic Routes :
- Similar compounds are synthesized via coupling reactions using reagents like HATU and DIPEA, followed by purification via preparative HPLC . The target compound likely follows analogous protocols.
Biological Activity
The compound 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Pyrazolo[1,5-a]pyrazine core : A heterocyclic structure often associated with anticancer properties.
- Acetamide group : Provides solubility and modulates the compound's interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1189951-85-6 |
Research indicates that compounds similar to this one may act as inhibitors of specific enzymes, particularly histone demethylases. This inhibition can lead to altered gene expression and has implications in cancer therapy and other diseases linked to epigenetic modifications .
Structure-Activity Relationships (SAR)
SAR studies have demonstrated that modifications to the benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyrazine frameworks can significantly influence biological activity. For instance:
- The presence of halogen substitutions (e.g., difluorophenyl) enhances binding affinity to target proteins.
- Variations in the acetamide substituent can affect solubility and bioavailability.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. For example, a related compound demonstrated an IC50 value of 16.19 μM against HCT-116 cells .
- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit histone demethylases, which are crucial in regulating gene expression related to cancer progression.
Recent Studies
A study focusing on similar pyrazolo compounds indicated that structural modifications could lead to enhanced activity against tumor cells. Compounds with a benzo[d][1,3]dioxole structure showed improved cytotoxicity compared to simpler analogs .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | IC50 (μM) | Targeted Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo...) | 16.19 | HCT-116 | Histone demethylase inhibition |
| Related Pyrazolo Compound | 20.50 | MCF-7 | Cytotoxicity through apoptosis induction |
| 4-Bromo-2-fluorophenylacetamide | 25.00 | Various Tumor Lines | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
